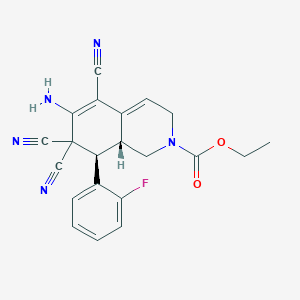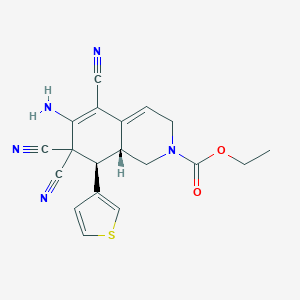![molecular formula C19H17N3O6 B433304 methyl 6'-amino-5'-cyano-2'-(2-methoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate CAS No. 445222-65-1](/img/structure/B433304.png)
methyl 6'-amino-5'-cyano-2'-(2-methoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6’-amino-5’-cyano-2’-(2-methoxy-2-oxoethyl)-1-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a pyran ring, making it a spiro[indole-pyran] derivative. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6’-amino-5’-cyano-2’-(2-methoxy-2-oxoethyl)-1-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of an indole derivative with a cyanoacetamide in the presence of a base, followed by cyclization with a suitable aldehyde to form the spiro[indole-pyran] structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6’-amino-5’-cyano-2’-(2-methoxy-2-oxoethyl)-1-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted amino or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6’-amino-5’-cyano-2’-(2-methoxy-2-oxoethyl)-1-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activities.
Wirkmechanismus
The mechanism of action of Methyl 6’-amino-5’-cyano-2’-(2-methoxy-2-oxoethyl)-1-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the type of activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar pyran ring structure and have been studied for their pharmacological properties.
Indole derivatives: Compounds with an indole ring are known for their diverse biological activities and are widely used in medicinal chemistry.
Uniqueness
Methyl 6’-amino-5’-cyano-2’-(2-methoxy-2-oxoethyl)-1-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its spiro[indole-pyran] structure, which combines the properties of both indole and pyran rings
Eigenschaften
CAS-Nummer |
445222-65-1 |
|---|---|
Molekularformel |
C19H17N3O6 |
Molekulargewicht |
383.4g/mol |
IUPAC-Name |
methyl 6'-amino-5'-cyano-2'-(2-methoxy-2-oxoethyl)-1-methyl-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C19H17N3O6/c1-22-12-7-5-4-6-10(12)19(18(22)25)11(9-20)16(21)28-13(8-14(23)26-2)15(19)17(24)27-3/h4-7H,8,21H2,1-3H3 |
InChI-Schlüssel |
KCCAWKKEIAPNEX-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OC)CC(=O)OC)N)C#N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OC)CC(=O)OC)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-acetyl-2-(2-ethoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B433223.png)
![1-acetyl-2-(3-chlorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B433224.png)
![3-acetyl-2-(2-ethoxyphenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B433226.png)
![2-Benzoylspiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B433229.png)
![6-Amino-3-(methoxymethyl)-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433233.png)
![6-Amino-3-(methoxymethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433234.png)
![1-acetyl-2-(5-bromo-2-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B433237.png)
![6-Amino-3-(methoxymethyl)-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433238.png)



![1-acetyl-2-(2,3-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B433251.png)


